N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide
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Overview
Description
N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide is a complex organic compound that features a benzothiazole ring and a benzazepine ring
Preparation Methods
The synthesis of N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide can be achieved through several synthetic routes. One common method involves the cyclization of 2-aminothiophenols with phosgene, chloroformates, and urea . Another method includes the reductive carbonylation of substituted nitrobenzenes using sulfur, carbon monoxide, and water in the presence of bases . Industrial production methods often involve the reaction of o-nitrochlorobenzenes with thioglycolic acid and subsequent cyclocondensation of the o-nitrophenylthioacetic acid with acetic anhydride, followed by deacylation .
Chemical Reactions Analysis
N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrochloric acid, zinc dust, and acetic anhydride . Major products formed from these reactions include 2-sulfonyl- or 2-alkyl-sulfonylbenzothiazoles and their subsequent hydrolysis products .
Scientific Research Applications
The compound has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential antimicrobial, analgesic, antioxidant, anticonvulsive, and antifungal activities . In materials science, it serves as a valuable precursor in the synthesis of new functionally substituted compounds . Additionally, it has applications in the development of herbicidal agents and other biologically active molecules .
Mechanism of Action
The mechanism of action of N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide involves its interaction with various molecular targets and pathways. The compound’s biological activity is attributed to its ability to modulate specific enzymes and receptors, leading to its antimicrobial, analgesic, and antioxidant effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide can be compared with other similar compounds, such as 1,3-benzothiazol-2(3H)-ones and 1,2,4-benzothiadiazine-1,1-dioxide . These compounds share structural similarities but differ in their biological activities and applications. For example, 1,3-benzothiazol-2(3H)-ones are known for their high herbicidal, antimicrobial, and antifungal activities , while 1,2,4-benzothiadiazine-1,1-dioxide is studied for its antihypertensive and antidiabetic properties .
Properties
Molecular Formula |
C21H19N3O4S |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)acetamide |
InChI |
InChI=1S/C21H19N3O4S/c1-27-16-9-13-7-8-24(20(26)11-14(13)10-17(16)28-2)12-19(25)23-21-22-15-5-3-4-6-18(15)29-21/h3-10H,11-12H2,1-2H3,(H,22,23,25) |
InChI Key |
WVENLYCBVWEDFH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)NC3=NC4=CC=CC=C4S3)OC |
Origin of Product |
United States |
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